Cas no 26791-46-8 (H-ARG-ARG-ARG-ARG-OH)

The compound H-ARG-ARG-ARG-ARG-OH is a tetrapeptide consisting of four consecutive arginine residues. This polyarginine sequence is characterized by its high cationic charge density due to the presence of multiple guanidinium groups in the side chains. Such properties make it valuable in biochemical and biophysical applications, particularly in cell-penetrating peptide (CPP) research, where it facilitates membrane translocation and intracellular delivery of cargo molecules. Additionally, its strong binding affinity for anionic species, such as nucleic acids or heparin, lends utility in molecular recognition and complexation studies. The peptide’s stability and solubility in aqueous solutions further enhance its applicability in experimental and therapeutic contexts.
H-ARG-ARG-ARG-ARG-OH structure
H-ARG-ARG-ARG-ARG-OH structure
Product Name:H-ARG-ARG-ARG-ARG-OH
CAS No:26791-46-8
MF:C24H50N16O5
MW:642.758001804352
MDL:MFCD02259584
CID:250059
PubChem ID:10009347
Update Time:2025-06-30

H-ARG-ARG-ARG-ARG-OH Chemical and Physical Properties

Names and Identifiers

    • H-ARG-ARG-ARG-ARG-OH
    • H-(Arg)4-OH
    • tetra-L-arginine
    • Tri-L-arginyl-L-arginin
    • tri-L-arginyl-L-arginine
    • Arg-Arg-Arg-Arg
    • 26791-46-8
    • BDBM50387010
    • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    • CHEMBL2049162
    • MDL: MFCD02259584
    • Inchi: 1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1
    • InChI Key: JDKYOGLOHFFQID-VGWMRTNUSA-N
    • SMILES: O=C([C@H](CCC/N=C(\N)/N)NC([C@H](CCC/N=C(\N)/N)N)=O)N[C@H](C(N[C@H](C(=O)O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N

Computed Properties

  • Exact Mass: 642.41500
  • Monoisotopic Mass: 642.41500876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 17
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 30
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -8.6
  • Topological Polar Surface Area: 408Ų

Experimental Properties

  • PSA: 398.22000
  • LogP: 1.54250

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H-ARG-ARG-ARG-ARG-OH Suppliers

Amadis Chemical Company Limited
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(CAS:26791-46-8)H-ARG-ARG-ARG-ARG-OH
Order Number:A1151762
Stock Status:in Stock
Quantity:25mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:16
Price ($):254.0/703.0
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Additional information on H-ARG-ARG-ARG-ARG-OH

Introduction to H-ARG-ARG-ARG-ARG-OH (CAS No. 26791-46-8) and Its Emerging Applications in Chemical Biology

H-ARG-ARG-ARG-ARG-OH, a synthetic dipeptide derivative, is a compound of significant interest in the field of chemical biology and pharmaceutical research. With a CAS number of 26791-46-8, this molecule has garnered attention due to its unique structural properties and potential therapeutic applications. The sequence of four arginine residues linked by peptide bonds, terminated with a hydroxyl group, endows it with specific biochemical characteristics that make it a valuable tool in various research and development initiatives.

The molecular structure of H-ARG-ARG-ARG-ARG-OH consists of four arginine units, each contributing to the overall charge and solubility profile of the compound. Arginine is an essential amino acid known for its role in protein synthesis, immune function, and as a neurotransmitter. In the context of this dipeptide, the repetitive sequence enhances its interaction with biological targets, making it a promising candidate for drug design and biomimetic studies.

Recent advancements in the field of chemical biology have highlighted the importance of peptide-based therapeutics. H-ARG-ARG-ARG-ARG-OH has been explored for its potential in modulating cellular processes, particularly in cancer research and inflammation management. Studies have shown that this peptide can interact with specific receptors and enzymes, leading to altered signaling pathways that may contribute to therapeutic effects.

In the realm of drug development, H-ARG-ARG-ARG-ARG-OH has been investigated for its ability to enhance drug delivery systems. Its amphipathic nature allows it to form stable complexes with hydrophobic drugs, improving their solubility and bioavailability. This property is particularly relevant in the formulation of novel anticancer agents and anti-inflammatory medications, where efficient delivery is critical for therapeutic success.

The hydroxyl group at the C-terminal end of H-ARG-ARG-ARG-ARG-OH provides additional functional versatility. This group can participate in hydrogen bonding interactions, enabling the peptide to bind to specific protein targets with high affinity. Such interactions are crucial for designing molecules that can selectively inhibit or activate biological processes, thereby minimizing side effects associated with broad-spectrum drugs.

Emerging research also suggests that H-ARG-ARG-ARG-ARG-OH may have applications in tissue engineering and regenerative medicine. Its ability to promote cell adhesion and migration has been observed in vitro, making it a potential candidate for developing scaffolds that support tissue growth and repair. This area of investigation is particularly exciting as it opens new avenues for treating injuries and degenerative diseases.

The synthesis of H-ARG-ARG-Arginine-Glycine-Lysine (a related compound) has been well-documented in scientific literature, providing insights into scalable production methods for similar peptides. These synthetic techniques are crucial for ensuring high purity and yield, which are essential for both research applications and commercial drug development. The robustness of these synthetic protocols makes H-series peptides accessible to a wide range of researchers across different disciplines.

From a computational chemistry perspective, molecular dynamics simulations have been employed to study the conformational behavior of H-series peptides in solution. These simulations help elucidate how the peptide interacts with water molecules and other biomolecules, providing valuable information for designing more effective derivatives. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The role of H-series peptides in modulating immune responses has also been explored. Studies indicate that certain derivatives can enhance phagocytosis by immune cells or influence cytokine production, suggesting potential applications in immunotherapy. By fine-tuning the sequence and structure, researchers aim to develop peptides that can selectively target specific immune pathways without eliciting adverse reactions.

In conclusion, H-His-Gly-Glu-OH (another related compound) represents a fascinating example of how synthetic peptides can be engineered to exhibit unique biological activities. The structural features of these molecules make them versatile tools for investigating fundamental biological processes as well as developing novel therapeutic strategies. As research continues to uncover new applications for H-series peptides like H-His-Gly-Glu-OH (CAS No: 26791), their significance in chemical biology is set to grow even further.

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Amadis Chemical Company Limited
(CAS:26791-46-8)H-ARG-ARG-ARG-ARG-OH
A1151762
Purity:99%/99%
Quantity:25mg/100mg
Price ($):254.0/703.0
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